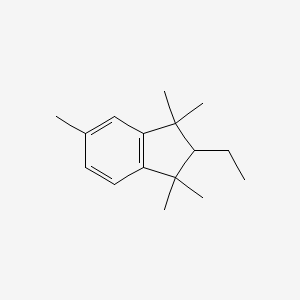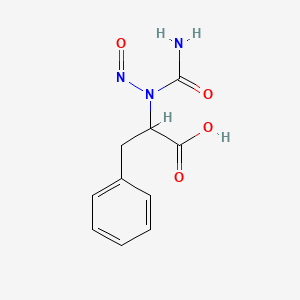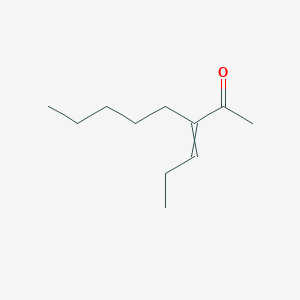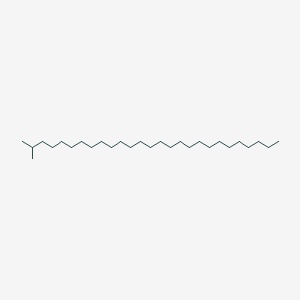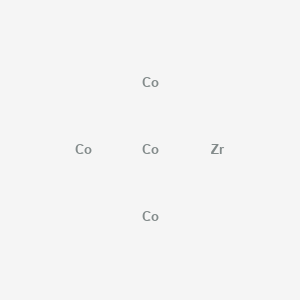
Cobalt--zirconium (4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–zirconium (4/1) is an intermetallic compound composed of cobalt and zirconium in a 4:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cobalt and zirconium results in a material with enhanced magnetic, mechanical, and thermal properties, making it suitable for a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cobalt–zirconium (4/1) typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental cobalt and zirconium powders. The powders are mixed in the desired stoichiometric ratio and subjected to high temperatures, often in the range of 1000-1500°C, under an inert atmosphere to prevent oxidation. The reaction can be carried out in a vacuum furnace or an inert gas atmosphere, such as argon .
Industrial Production Methods
In industrial settings, the production of cobalt–zirconium (4/1) may involve more advanced techniques such as arc melting or induction melting. These methods allow for better control over the reaction conditions and result in a more homogeneous product. The molten mixture is then rapidly cooled to form the desired intermetallic compound .
化学反応の分析
Types of Reactions
Cobalt–zirconium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both cobalt and zirconium, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (4/1) can be oxidized in the presence of oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures and results in the formation of cobalt and zirconium oxides.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide. This reaction is often carried out at high temperatures to facilitate the reduction process.
Substitution: Cobalt–zirconium (4/1) can undergo substitution reactions with other metals or non-metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cobalt oxide and zirconium oxide, while reduction can produce elemental cobalt and zirconium .
科学的研究の応用
Cobalt–zirconium (4/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: In biological research, cobalt–zirconium (4/1) is studied for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: The compound’s biocompatibility and unique properties make it a candidate for use in medical implants and devices.
Industry: Cobalt–zirconium (4/1) is used in the production of high-performance materials, such as magnetic alloys and heat-resistant coatings.
作用機序
The mechanism of action of cobalt–zirconium (4/1) is primarily related to its ability to interact with various molecular targets and pathways. In catalytic applications, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. The presence of cobalt and zirconium allows for multiple reaction pathways, enhancing the compound’s catalytic efficiency .
In biomedical applications, the compound’s magnetic properties enable it to interact with external magnetic fields, making it useful for imaging and targeted drug delivery. The biocompatibility of cobalt–zirconium (4/1) ensures that it can be safely used in medical applications without causing adverse effects .
類似化合物との比較
Cobalt–zirconium (4/1) can be compared with other similar intermetallic compounds, such as cobalt–iron (4/1) and cobalt–nickel (4/1). While these compounds share some similarities, cobalt–zirconium (4/1) stands out due to its unique combination of properties:
Magnetic Properties: Cobalt–zirconium (4/1) exhibits superior magnetic properties compared to cobalt–iron (4/1) and cobalt–nickel (4/1), making it more suitable for applications in magnetic materials and devices.
Thermal Stability: The presence of zirconium enhances the thermal stability of the compound, making it more resistant to high temperatures compared to its counterparts.
Mechanical Properties: Cobalt–zirconium (4/1) has better mechanical properties, such as hardness and wear resistance, compared to similar compounds.
List of Similar Compounds
- Cobalt–iron (4/1)
- Cobalt–nickel (4/1)
- Cobalt–titanium (4/1)
- Cobalt–manganese (4/1)
特性
CAS番号 |
70443-42-4 |
|---|---|
分子式 |
Co4Zr |
分子量 |
326.96 g/mol |
IUPAC名 |
cobalt;zirconium |
InChI |
InChI=1S/4Co.Zr |
InChIキー |
OGEBFAWQOMYLSM-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Co].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



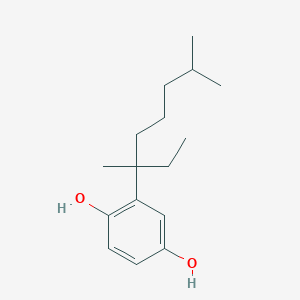


![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)


